molecular formula C9H12BrN B8651836 2-(3-Bromo-5-methylphenyl)ethanamine

2-(3-Bromo-5-methylphenyl)ethanamine

Cat. No. B8651836
M. Wt: 214.10 g/mol
InChI Key: GCQRMIPMTBWZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-methylphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-5-methylphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-methylphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromo-5-methylphenyl)ethanamine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3

InChI Key

GCQRMIPMTBWZNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (3.62 g; 35.8 mmol) was dissolved in 40% solution of methylamine in methanol (100 ml). While the solution was stirred in an ice bath, 3-bromo-5-methylbenzyl bromide (9.44 g; 35.8 mmol) in chloroform/methanol (25 ml/25 ml) was added dropwise. After completion of the addition, the mixture was stirred for 72 hours at room temperature. Subsequently, the solvent was evaporated under reduced pressure, and the residue was taken up in 2N hydrochloric acid (100 ml), followed by washing with ether (100 ml). The aqueous layer was alkalinized with aqueous sodium hydroxide solution, and the mixture was extracted with chloroform (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=1:08→10:1), to thereby yield 5.58 g of the target compound as pale yellow oily matter (yield: 72.8%).
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.